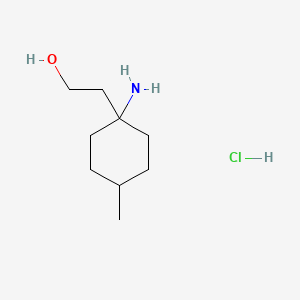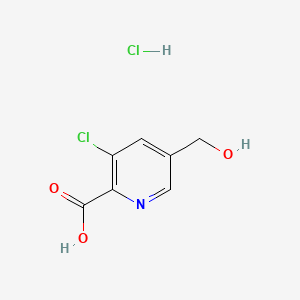
3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloro group at the third position, a hydroxymethyl group at the fifth position, and a carboxylic acid group at the second position of the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride typically involves the chlorination of 5-(hydroxymethyl)pyridine-2-carboxylic acid. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent decomposition.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-Chloro-5-(carboxymethyl)pyridine-2-carboxylic acid.
Reduction: 3-Chloro-5-(hydroxymethyl)pyridine-2-methanol.
Substitution: 3-Amino-5-(hydroxymethyl)pyridine-2-carboxylic acid or 3-Thio-5-(hydroxymethyl)pyridine-2-carboxylic acid.
Scientific Research Applications
3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group and hydroxymethyl group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(methyl)pyridine-2-carboxylic acid
- 3-Chloro-5-(hydroxymethyl)pyridine
- 3-Chloro-5-(hydroxymethyl)pyridine-2-methanol
Uniqueness
3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride is unique due to the presence of both a chloro group and a hydroxymethyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility, making it more suitable for various applications compared to its non-salt counterparts.
Properties
Molecular Formula |
C7H7Cl2NO3 |
|---|---|
Molecular Weight |
224.04 g/mol |
IUPAC Name |
3-chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H6ClNO3.ClH/c8-5-1-4(3-10)2-9-6(5)7(11)12;/h1-2,10H,3H2,(H,11,12);1H |
InChI Key |
VHZUBEQHRQOXMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


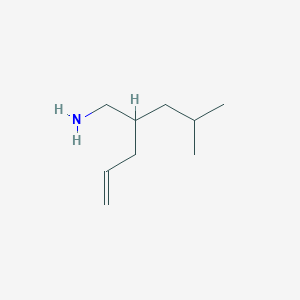
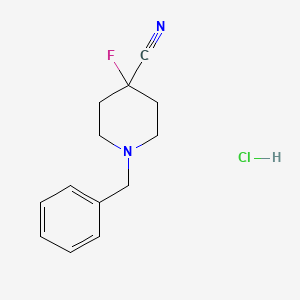
![6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride](/img/structure/B13471984.png)
![3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)
![1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B13471987.png)
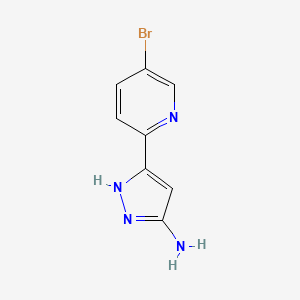
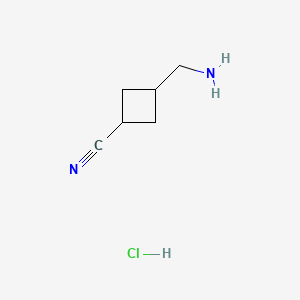

![Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13472018.png)
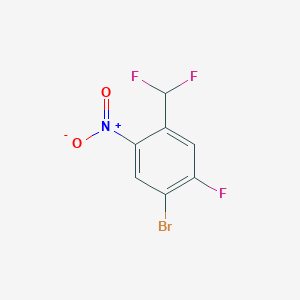
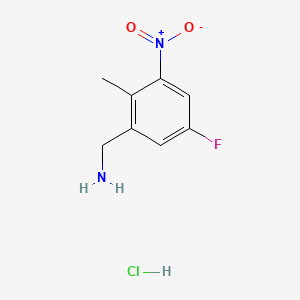
![5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B13472043.png)
